Dehydroalanine

Descripción general

Descripción

It is an unusual amino acid residue due to its unsaturated backbone, making it an electrophilic center for reactions with nucleophiles . Dehydroalanine is found in lanthionine-containing antibiotic peptides, such as lantibiotics, where it is formed by the enzymatic dehydration of serine . It also occurs naturally in proteins, such as thyroglobulin during thyroid hormone biosynthesis .

Métodos De Preparación

Dehydroalanine can be synthesized through multiple methods, primarily involving the chemical conversion of cysteine to this compound on peptides and proteins . The most general method involves a bis-alkylation–elimination of cysteine to this compound, which has been successfully applied to multiple proteins . This method is advantageous due to its compatibility with aqueous and bio-compatible conditions . Another method involves the use of methyl 2,5-dibromovalerate for the clean incorporation of multiple this compound residues into a single peptide .

Análisis De Reacciones Químicas

Dehydroalanine undergoes various types of reactions, including:

Michael Addition: This compound reacts with nucleophiles, such as thiols, to form lanthionine.

Conjugate Addition: This compound can undergo conjugate addition with various nucleophiles, including phosphines and thiols.

Crosslinking: This compound can form crosslinks with lysine residues, resulting in lysinoalanine.

Aplicaciones Científicas De Investigación

Dehydroalanine has numerous scientific research applications:

Chemistry: This compound is used as a building block for the synthesis of various peptides and proteins, including selenocysteine-containing peptides.

Biology: This compound residues are byproducts of protein aging and intermediates in the biosynthesis of lanthipeptides.

Medicine: This compound-containing peptides, such as lantibiotics, have antimicrobial properties and are used in the development of novel antibiotics.

Mecanismo De Acción

Dehydroalanine exerts its effects through its electrophilic center, which reacts with nucleophiles to form various products . In lantibiotics like nisin, this compound residues undergo Michael addition with cysteine thiols, forming thioether linkages that enhance the stability and antimicrobial activity of the peptide . This compound can also alkylate other amino acid residues, such as lysine, forming crosslinks that modify the structure and function of proteins .

Comparación Con Compuestos Similares

Dehydroalanine is similar to other dehydroamino acids, such as dehydrobutyrine. Both compounds are formed through the dehydration of serine or threonine residues and have electrophilic centers that react with nucleophiles . this compound is unique due to its widespread occurrence in lantibiotics and its role in the biosynthesis of antimicrobial peptides . Other similar compounds include:

Dehydrobutyrine: Formed from threonine residues and found in lantibiotics.

Lysinoalanine: Formed through the crosslinking of this compound with lysine residues.

This compound’s unique properties and reactivity make it a valuable compound in various scientific and industrial applications.

Propiedades

IUPAC Name |

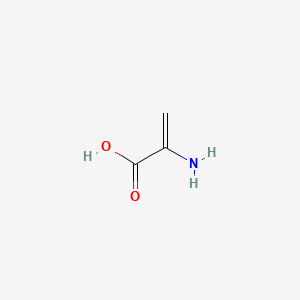

2-aminoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-2(4)3(5)6/h1,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBOJOOOTLPNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173131 | |

| Record name | Dehydroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Aminoacrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1948-56-7, 28453-71-6 | |

| Record name | Dehydroalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Didehydroalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98RA387EKY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminoacrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-2-phenylmethanesulfonyl-octahydro-pyrrolo[1,2-A]pyrazine-6-carboxylic acid [1-(N-hydroxycarbamimidoyl)-piperidin-4-ylmethyl]-amide](/img/structure/B10760404.png)

![{[2-(1H-1,2,3-Benzotriazol-1-YL)-2-(3,4-difluorophenyl)propane-1,3-diyl]bis[4,1-phenylene(difluoromethylene)]}bis(phosphonic acid)](/img/structure/B10760438.png)

![[(2S)-2-Sulfanyl-3-phenylpropanoyl]-gly-(5-phenylproline)](/img/structure/B10760441.png)

![[2(R,S)-2-Sulfanylheptanoyl]-phe-ala](/img/structure/B10760455.png)

![7,8-Dihydroxy-1-methoxy-3-methyl-10-oxo-4,10-dihydro-1H,3H-pyrano[4,3-B]chromene-9-carboxylic acid](/img/structure/B10760461.png)